molecular formula C6H12N2 B161400 (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane CAS No. 134679-22-4

(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane

Cat. No. B161400
CAS RN: 134679-22-4
M. Wt: 112.17 g/mol
InChI Key: YFDRYBUJCGOYCQ-WDSKDSINSA-N
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Description

“(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane” is a starting material for the synthesis of chiral diazabicyclic ligands, applicable in the preparation of dicopper (II) complexes . It is also used as an active pharmaceutical intermediate . The 2,5-diazabicyclo[2.2.1]heptane scaffold is incorporated into a variety of compounds having pharmacological and catalytic applications .


Synthesis Analysis

The synthesis of “this compound” involves the tosylation of the amino group in the (S)-trans-4-hydroxyproline, followed by reduction of the carboxylic acid fragment with sodium borohydride . The multicomponent synthesis of seven new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates has also been described .


Molecular Structure Analysis

The molecular structure of the 2,5-diazabicyclo[2.2.1]heptane parent ring has been characterized . The asymmetric unit contains two crystallographically independent cages of 2,5-diazabicyclo[2.2.1]heptane .


Chemical Reactions Analysis

The compound has been used in the preparation of chiral diazabicyclic ligands, applicable in the preparation of dicopper (II) complexes . It has also been used in the multicomponent synthesis of seven new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates .


Physical And Chemical Properties Analysis

The molecular formula of “this compound” is C8H14, with an average mass of 110.20 g/mol .

Scientific Research Applications

Enantioselective Catalysis

(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane derivatives have been synthesized using the directed metalation strategy, leading to their application in enantioselective catalysis. This was confirmed by comparing NMR spectra with a product of proven configurational assignment by X-ray crystallographic analysis (Jordis, Kesselgruber, & Nerdinger, 2001).

Synthesis Accessibility

A practical and concise synthetic sequence has been developed to provide easy access to this compound on a gram scale. This synthesis features a Staudinger reduction of an azide to facilitate transannular cyclisation (Beinat, Banister, McErlean, & Kassiou, 2013).

Antibacterial Applications

Novel 6-fluoro-7-diazabicycloalkylquinolonecarboxylic acids, including danofloxacin, a veterinary antibacterial agent, have been synthesized and evaluated for their antibacterial activity against various pathogenic bacteria. The 2,5-diazabicyclo[2.2.1]heptane derivatives played a crucial role in this synthesis (McGuirk et al., 1992).

Structural Characterization

The molecular structure of the 2,5-diazabicyclo[2.2.1]heptane parent ring has been characterized, with the crystal structure revealing two independent cages of the compound, protonated at the nitrogen sites (Britvin & Rumyantsev, 2017).

Asymmetric Organocatalysis

(1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives have been used as organocatalysts in the enantioselective Biginelli reaction, yielding products with significant biological activity. This highlights the compound's potential in asymmetric synthesis (González-Olvera, Demare, Regla, & Juaristi, 2008).

Synthesis of Veterinary Antibacterial Agents

Improved synthesis methods for the antibacterial agent Danofloxacin Mesylate and its key intermediate, (1S,4S)-2,5-diazabicyclo[2.2.1]heptane, have been developed. These methods are suitable for large-scale industrial production (Ding Yan, 2004).

Synthesis of α,β-Diamino Acid Derivatives

A novel synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid from l-4-hydroxyproline has been reported, opening pathways for its use in peptides and drug discovery (Ivon et al., 2015).

Complex Formation for Catalysis

Chiral (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives have been used to form dicopper(II) complexes, characterized for their potential in catalytic applications (Pérez et al., 2011).

Antiproliferative Activity against Cancer

(1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamate-nitrostyrene hybrids have shown significant antiproliferative activity against cervical cancer cell lines, offering potential therapeutic applications (Laskar et al., 2018).

Safety and Hazards

The compound may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The compound has potential applications in medicinal chemistry and pharmaceutical research . It is frequently employed in synthetic chemistry as a rigid bicyclic counterpart of the piperazine ring . The 2,5-diazabicyclo[2.2.1]heptane scaffold is incorporated into a variety of compounds having pharmacological and catalytic applications .

properties

IUPAC Name

(1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c1-8-4-5-2-6(8)3-7-5/h5-7H,2-4H2,1H3/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFDRYBUJCGOYCQ-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CC1CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H]2C[C@H]1CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70452416
Record name (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70452416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

134679-22-4
Record name (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70452416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What synthetic strategies can be employed to access (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane?

A1: One effective approach utilizes a multi-step synthesis starting from N-tosylated trans-4-hydroxy-L-proline. [] This method involves reduction, tosylation, cyclization with methylamine, and final deprotection to yield the desired this compound as a dihydrobromide salt. [] Another strategy leverages directed metalation to introduce substituents at the C-3 position of the diazabicyclo[2.2.1]heptane scaffold. []

Q2: How is the absolute configuration of C-substituted this compound derivatives determined?

A2: Researchers rely on a combination of NMR spectroscopy and X-ray crystallography. By comparing the NMR spectra of newly synthesized C-substituted derivatives with those of compounds whose configuration has been unambiguously determined by X-ray crystallographic analysis, the absolute configuration of the new derivatives can be assigned. [] This approach ensures accurate stereochemical characterization, which is crucial for understanding the compounds' potential applications in enantioselective catalysis.

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